(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester

Lipophilicity LogP Partition coefficient

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester (CAS 91419-46-4), systematically named tert-butyl (4-amino-4-oxobutyl)carbamate and also known as Boc-4-aminobutanamide, is a protected primary amine building block with the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol. The compound features an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the terminal amine and a primary amide at the opposite terminus, making it a versatile intermediate in medicinal chemistry and peptide synthesis.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 91419-46-4
Cat. No. B3024038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester
CAS91419-46-4
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13)
InChIKeyJDLJEEHPJMRSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester (CAS 91419-46-4): A Boc-Protected 4-Aminobutanamide Building Block for Multi-Step Synthesis


(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester (CAS 91419-46-4), systematically named tert-butyl (4-amino-4-oxobutyl)carbamate and also known as Boc-4-aminobutanamide, is a protected primary amine building block with the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol [1]. The compound features an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the terminal amine and a primary amide at the opposite terminus, making it a versatile intermediate in medicinal chemistry and peptide synthesis. Its predicted XLogP3 of 0.1 indicates moderate lipophilicity balanced with hydrogen-bonding capacity (2 H-bond donors, 5 H-bond acceptors), positioning it as a scaffold for constructing GABA-mimetic compounds and 4-amino-4-oxobutanoyl peptide derivatives [1].

Why Generic Substitution Fails for (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester: Protecting Group Strategy, Stability, and Physicochemical Demands


Substituting (3-carbamoyl-propyl)-carbamic acid tert-butyl ester with unprotected 4-aminobutanamide (CAS 3251-08-9) or alternative protected forms introduces distinct risks in multi-step synthetic workflows. Unprotected 4-aminobutanamide is air- and light-sensitive, requiring storage in the dark at room temperature to prevent oxidative degradation , and its free amine is incompatible with coupling reagents that require orthogonal protection. Alternative protecting groups—Fmoc (base-labile) or Cbz (hydrogenolytic)—lack acid-labile orthogonality essential when base-sensitive functionalities are present elsewhere in the molecule. Furthermore, the target compound's predicted LogP of 0.1 (PubChem XLogP3) differs markedly from the ACD/LogP of −1.59 for the unprotected free base , substantially altering solubility and partitioning behavior during extraction and chromatographic purification. These differences are not cosmetic; they directly control reaction compatibility, purification efficiency, and intermediate stability in sequential protecting-group strategies.

Quantitative Differentiation Evidence for (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester Versus Closest Analogs


Lipophilicity Shift: Boc Protection Increases LogP by ~1.7 Units Versus Unprotected 4-Aminobutanamide

Boc protection of 4-aminobutanamide produces a substantial increase in predicted lipophilicity. The target compound (CAS 91419-46-4) has a computed XLogP3 of 0.1 [1], whereas the unprotected 4-aminobutanamide free base (CAS 3251-08-9) has an ACD/LogP of −1.59 . This represents a difference of approximately 1.7 log units, corresponding to a roughly 50-fold increase in the octanol/water partition coefficient. The higher LogP improves organic-solvent extractability and chromatographic retention, which is critical for purification of intermediates in multi-step syntheses.

Lipophilicity LogP Partition coefficient Boc protection Physicochemical properties

Orthogonal Acid-Labile Boc Protection Enables Selective Deprotection in the Presence of Base-Sensitive Functionalities

The tert-butyloxycarbonyl (Boc) group in the target compound is stable toward nucleophiles and bases but is quantitatively cleaved under anhydrous acidic conditions (e.g., TFA, HCl/dioxane) [1]. In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, cleaved by piperidine or DBU, and the benzyloxycarbonyl (Cbz) group requires hydrogenolysis. This orthogonality means the target compound can be incorporated into synthetic sequences where base-labile protecting groups (e.g., Fmoc on other amines, ester prodrugs) are present elsewhere, without cross-reactivity. The deprotection half-life of the Boc group in 50% TFA/CH₂Cl₂ is typically <30 minutes at room temperature [1], whereas Fmoc removal under standard conditions (20% piperidine/DMF) occurs within 5–20 minutes [2].

Orthogonal protection Boc chemistry Solid-phase peptide synthesis Protecting group strategy Acid-labile

Storage and Handling Stability: Boc-Protected Form Eliminates Light-Sensitivity and Air-Oxidation Liabilities of the Unprotected Free Amine

Unprotected 4-aminobutanamide and its hydrochloride salt are documented as air- and light-sensitive, with manufacturers specifying storage protected from light at room temperature and warning that impurities can arise from air oxidation or microbial metabolism . In contrast, the Boc-protected target compound is stable as a solid under standard ambient storage conditions, with vendors such as Bidepharm providing batch-specific QC data (NMR, HPLC, GC) confirming ≥95% purity without special light-exclusion requirements beyond standard laboratory practice . The Boc group shields the amine nitrogen from oxidative degradation and prevents undesired nucleophilic side reactions during storage.

Storage stability Air sensitivity Light sensitivity Boc protection Handling

Validated Purity Specification with Multi-Method Analytical QC Supports Reproducible Research Use

Commercially available (3-carbamoyl-propyl)-carbamic acid tert-butyl ester is supplied with a standard purity of 95% (GC/HPLC basis) and is accompanied by batch-specific analytical QC data including NMR, HPLC, and GC from manufacturers such as Bidepharm . Fluorochem supplies the compound under the name Boc-4-aminobutanamide at 95.0% purity . This level of analytical documentation, while typical for research-grade building blocks, provides procurement confidence that the free amine content (via incomplete Boc protection) and other organic impurities are controlled below actionable thresholds for most synthetic applications.

Purity specification Quality control NMR HPLC Procurement

Established Synthetic Utility as a Protected GABA-Amide Precursor in Medicinal Chemistry Programs

The Boc-protected 4-aminobutanamide scaffold has been employed as a key intermediate in two distinct medicinal chemistry programs. First, 2-substituted 4-aminobutanamide derivatives (accessible via Boc deprotection of the target compound or analogous intermediates) were evaluated as GABA uptake inhibitors at mGAT1–4 transporters stably expressed in HEK-293 cells, yielding pIC₅₀ values in the range of 4.23–5.23 (IC₅₀ ≈ 5.9–59 µM) [1]. Two advanced compounds from this series showed in vivo anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice [1]. Second, Boc-protected 4-aminobutyramide was used as a synthetic intermediate in the preparation of aminobutyramide conjugates of serotonin and dopamine for neuronal disorder applications, with Boc deprotection effected by TFA treatment [2]. The compound also appears as a reagent in the synthesis of non-zwitterionic GABA-A receptor full agonists and superagonists [3].

GABA uptake inhibitors 4-Aminobutanamide derivatives Anticonvulsant Medicinal chemistry Building block

Best Research and Industrial Application Scenarios for (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester Based on Quantitative Evidence


Multi-Step Synthesis of GABA Uptake Inhibitors Requiring Orthogonal Amine Protection

Researchers synthesizing 2-substituted 4-aminobutanamide derivatives as GABA transporter inhibitors should prioritize this compound when the synthetic route requires orthogonal protection (e.g., base-sensitive esters or Fmoc-protected residues elsewhere in the molecule). The acid-labile Boc group permits selective deprotection with TFA without affecting base-labile functionalities. The resulting free amine can be directly coupled to carboxylic acids or acyl chlorides to generate the 2-substituted 4-aminobutanamide pharmacophore, which has demonstrated pIC₅₀ values of 4.23–5.23 at mGAT1–4 transporters and in vivo anticonvulsant efficacy in the PTZ seizure model [1].

Solid-Phase or Solution-Phase Synthesis of 4-Amino-4-Oxobutanoyl Peptide Antivirals

For medicinal chemistry programs targeting HCV replication via 4-amino-4-oxobutanoyl peptides (as described in patent JP5723783B2), the target compound provides the critical protected 4-aminobutanamide fragment. Boc deprotection reveals the free amine for coupling to peptide carboxylic acids or for incorporation into the 4-amino-4-oxobutanoyl moiety [2]. The documented LogP of 0.1 [3] facilitates standard organic-solvent extraction during workup, while the commercial availability at 95% purity with multi-method QC (NMR, HPLC, GC) reduces the need for in-house purification before use in multi-gram synthesis.

Construction of Non-Zwitterionic GABA-A Receptor Agonist Libraries

The Carlier et al. (2002) demonstration that non-zwitterionic GABA amides can act as partial, full, or superagonists at GABA-A receptors overturned the long-held assumption that a zwitterionic structure was required [4]. (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester serves as a protected GABA-amide building block for constructing structurally diverse libraries of non-zwitterionic GABA-A ligands. The Boc group's ~50-fold LogP enhancement relative to unprotected 4-aminobutanamide [3] can be strategically exploited to improve the lipophilicity and CNS penetration potential of the final agonist candidates.

Laboratory Procurement Where Long-Term Storage Stability and Batch Traceability Are Critical

Procurement managers and laboratory scientists who require building blocks with documented stability and analytical traceability should select this compound over unprotected 4-aminobutanamide. Unlike the free amine, which is explicitly flagged as air- and light-sensitive and prone to oxidative degradation , the Boc-protected form is stable under standard ambient storage. The batch-specific QC data (NMR, HPLC, GC) provided by suppliers supports cGMP and publication-quality documentation requirements without necessitating costly in-house re-analysis.

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